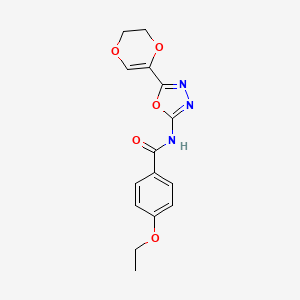
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-phenyl-2-butanone.
Formation of the Ethene Backbone: A Wittig reaction is employed to form the ethene backbone. This involves the reaction of 4-methylbenzaldehyde with a phosphonium ylide derived from 4-phenyl-2-butanone.
Sulfonamide Formation: The resulting (E)-2-(4-Methylphenyl)ethene is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various N-substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s sulfonamide group is known for its biological activity, particularly as an antibacterial agent. Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.
Industry
In the materials science field, this compound can be used to create polymers with specific properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The biological activity of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is primarily due to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group interacts with the active site of enzymes, blocking their activity and leading to antibacterial effects. The compound may also interact with other molecular targets, such as receptors and ion channels, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
N-(4-Methylphenyl)sulfonamide: Lacks the ethene and butanone moieties but shares the sulfonamide group.
Uniqueness
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is unique due to its combination of an ethene backbone and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler sulfonamides in terms of versatility and potential efficacy.
Eigenschaften
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(4-oxo-4-phenylbutan-2-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-8-10-17(11-9-15)12-13-24(22,23)20-16(2)14-19(21)18-6-4-3-5-7-18/h3-13,16,20H,14H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHBXWVNPKJOKB-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983882.png)




![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2983890.png)





